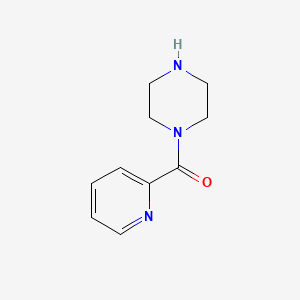

1-(Pyridin-2-ylcarbonyl)pipérazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

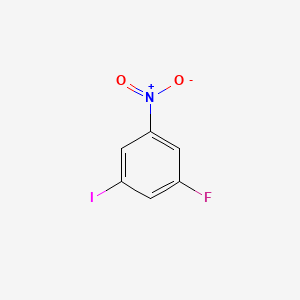

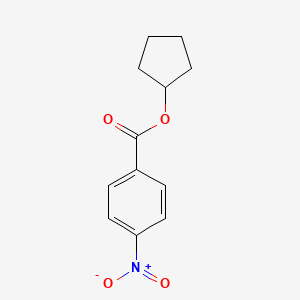

The compound "1-(Pyridin-2-ylcarbonyl)piperazine" is a nitrogenous heterocyclic molecule that is a part of various synthesized compounds with potential pharmacological activities. It is a structural motif found in several compounds that exhibit a range of biological activities, including inhibition of platelet aggregation, antiarrhythmic, hypotensive, and alpha-adrenolytic activities, as well as potential applications in medicinal chemistry as dopamine receptor ligands .

Synthesis Analysis

The synthesis of compounds containing the "1-(Pyridin-2-ylcarbonyl)piperazine" moiety involves various chemical reactions, including parallel library synthesis, reactions with Grignard reagents, and reductive amination processes. For instance, a piperazinyl glutamate pyridine was discovered as a P2Y(12) antagonist using polymer-assisted solution-phase parallel library synthesis . Additionally, stereoselective synthesis of substituted piperazines can be achieved from pyrazine N-oxides using Grignard reagents and sparteine as a chiral ligand . A scalable and facile synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was established through acylation, deprotection, and salt formation .

Molecular Structure Analysis

The molecular structure of compounds containing "1-(Pyridin-2-ylcarbonyl)piperazine" has been elucidated using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of a proton-transfer compound obtained from pyridine-2,6-dicarboxylic acid and piperazine was determined, revealing important intermolecular hydrogen bonding interactions in the crystal structure . Density functional theory (DFT) calculations have been used to determine the optimal molecular structure and compare it with X-ray diffraction values .

Chemical Reactions Analysis

The "1-(Pyridin-2-ylcarbonyl)piperazine" moiety participates in various chemical reactions, including the formation of substituted pyridines, piperidines, and piperazines through reactions with Grignard reagents . It also undergoes reductive amination and N-alkylation to form compounds with potential as dopamine receptor ligands . Docking studies have been conducted to understand the interaction of these compounds with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing "1-(Pyridin-2-ylcarbonyl)piperazine" have been optimized to enhance their pharmacokinetic profiles and bioavailability. Modifications at specific positions of the pyridine and piperazine rings have led to compounds with good potency, selectivity, and in vivo efficacy . The physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals, have been studied using DFT to reveal insights into the reactivity and interactions of these compounds .

Applications De Recherche Scientifique

Synthèse des dérivés de la pipérazine

La pipérazine et ses dérivés présentent un large éventail d'activités biologiques et pharmaceutiques . La synthèse des dérivés de la pipérazine comprend des méthodes telles que la cyclisation de dérivés de la 1,2-diamine avec des sels de sulfonium, la réaction d'Ugi, l'ouverture de cycle des aziridines sous l'action de N-nucléophiles et la cycloaddition intermoléculaire d'alcynes portant un groupe amino .

Polymères antimicrobiens

Les polymères antimicrobiens à base de pipérazine constituent un domaine de recherche prometteur . Ces polymères présentent une activité antimicrobienne significative contre des agents pathogènes tels que E. coli et S. aureus . Le mécanisme d'action implique le ciblage de la membrane cytoplasmique des bactéries, entraînant la fuite de composants intercellulaires conduisant à la mort cellulaire .

Découverte de médicaments

La molécule de pipérazine a été classée comme un motif structurel privilégié dans la découverte de médicaments . Il s'agit d'un composé hétérocyclique à six chaînons de formule chimique C4H10N2 et contenant

Mécanisme D'action

Target of Action

1-(Pyridin-2-ylcarbonyl)piperazine is a chemical compound and piperazine derivative . Some derivatives of this substance are known to act as potent and selective α 2 -adrenergic receptor antagonists . .

Mode of Action

Piperazine derivatives are generally known to interact with their targets, causing various changes in the biological system .

Biochemical Pathways

It’s worth noting that piperazine derivatives can have a wide range of biological activities .

Result of Action

Some piperazine derivatives have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Safety and Hazards

Safety data sheets indicate that “1-(Pyridin-2-ylcarbonyl)piperazine” may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection .

Orientations Futures

Propriétés

IUPAC Name |

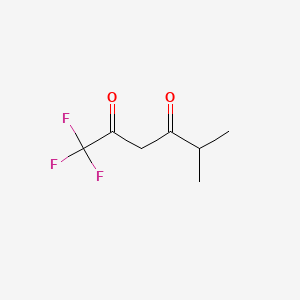

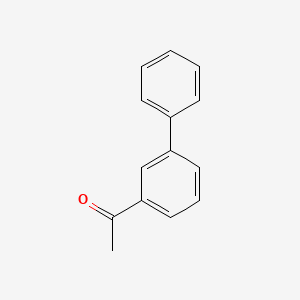

piperazin-1-yl(pyridin-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13/h1-4,11H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULDWWUGMGLWOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960261 |

Source

|

| Record name | (Piperazin-1-yl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39639-98-0 |

Source

|

| Record name | Methanone, 1-piperazinyl-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039639980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Piperazin-1-yl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)

![Spiro[2.4]heptan-4-one](/img/structure/B1295733.png)